Mechanism of Action: SOS1 Degradation vs. Direct KRAS Inhibition
KRAS ligand 4 induces degradation of SOS1 protein, whereas comparator inhibitors (sotorasib, adagrasib, MRTX1133) directly bind mutant KRAS and inhibit GTP loading or effector interactions . This is a qualitative mechanistic differentiation that translates into distinct pharmacological consequences: degradation of SOS1 removes the GEF activity required for KRAS activation across multiple mutant alleles, while direct inhibitors are restricted to specific KRAS mutations (e.g., G12C or G12D) .
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | SOS1 degrader (molecular glue) |
| Comparator Or Baseline | Sotorasib, Adagrasib (KRAS G12C covalent inhibitors); MRTX1133 (KRAS G12D non-covalent inhibitor) |
| Quantified Difference | Qualitative difference: degradation vs. inhibition |
| Conditions | Cellular context; mechanism defined by compound design |
Why This Matters
Mechanism determines experimental utility: SOS1 degradation is not achievable with direct KRAS inhibitors, making KRAS ligand 4 essential for studies requiring SOS1 ablation.
